Mecetronium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wird hauptsächlich als oberflächenaktives Mittel eingesetzt und ist ein wichtiger Bestandteil verschiedener Desinfektionsmittel und Antiseptika . Diese Verbindung ist bekannt für ihre antimikrobiellen Eigenschaften, was sie in Gesundheitseinrichtungen wertvoll macht.

Vorbereitungsmethoden

Mecetronium-Ethylsulfat wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Dimethylethylhexadecylammonium und Ethylsulfat beteiligt sind . Die industrielle Produktion von this compound-Ethylsulfat umfasst die Herstellung eines technischen Konzentrats, das eine wässrige Lösung mit einer Mindestkonzentration von 24,8% (Gew./Gew.) ist . Der Wirkstoff wird als weißer, fester Stoff mit einer Mindestreinheit von 85% (Gew./Gew.) (berechnet auf Trockenmasse) hergestellt .

Analyse Chemischer Reaktionen

Mecetronium-Ethylsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Mecetronium ethylsulfate is utilized in several scientific domains:

- Chemistry : It serves as a surfactant in chemical reactions, enhancing solubility and stability of compounds during synthesis.

- Biology : The compound is employed to study cell membrane interactions due to its surface-active properties. Its ability to disrupt microbial cell membranes makes it valuable in microbiological studies.

- Pharmaceuticals : this compound ethylsulfate is incorporated into formulations for hand sanitizers and disinfectants due to its antimicrobial properties.

Medical Applications

In the medical field, this compound ethylsulfate is primarily recognized for its role in hand hygiene products:

- Hand Disinfectants : It is a key ingredient in various hand sanitizers, contributing to their residual antimicrobial activity. Studies have shown that formulations containing this compound ethylsulfate can provide a sustained antimicrobial effect for several hours after application .

- Surgical Hand Disinfection : Research has evaluated the efficacy of this compound ethylsulfate in surgical hand rubs, revealing mixed results regarding its contribution to overall antimicrobial efficacy .

Industrial Applications

This compound ethylsulfate finds use in the formulation of personal care products:

- Cosmetics : It is included in products such as lotions and creams for its surfactant properties, enhancing texture and application.

- Household Products : The compound is also used in disinfectant wipes and sprays, leveraging its antimicrobial properties to reduce microbial load on surfaces.

The biological activity of this compound ethylsulfate is primarily attributed to its mechanism of action:

- Membrane Disruption : The positively charged ammonium group interacts with negatively charged phospholipids in microbial membranes, leading to increased permeability and eventual cell lysis.

- Antimicrobial Synergy : Studies indicate that this compound ethylsulfate can enhance the effectiveness of certain antibiotics when used in combination therapies, potentially due to its membrane-disrupting capabilities .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound ethylsulfate:

- A study assessing the efficacy of various hand sanitizers found that those containing this compound ethylsulfate exhibited a residual effect lasting approximately 3–5 hours compared to others .

- Another investigation into surgical hand disinfection questioned the added value of this compound ethylsulfate in formulations, suggesting further research is needed to clarify its role .

Wirkmechanismus

Mecetronium ethyl sulfate exerts its effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death . The molecular targets of this compound ethyl sulfate include the lipid bilayers of bacterial cell membranes. The pathways involved in its mechanism of action include the disruption of membrane integrity and the inhibition of essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Mecetronium-Ethylsulfat ähnelt anderen quartären Ammoniumverbindungen wie:

- Pancuronium

- Gallamine

- Vecuronium

- Atracurium

- Hexafluronium

- Pipecuronium bromid

- Doxacurium chlorid

- Fazadinium bromid

- Rocuronium bromid

- Mivacurium chlorid

- Cisatracurium

Was this compound-Ethylsulfat auszeichnet, ist seine spezifische Verwendung als oberflächenaktives Mittel in Desinfektionsmitteln und Antiseptika, während andere quartäre Ammoniumverbindungen hauptsächlich als Muskelrelaxantien im medizinischen Bereich eingesetzt werden .

Biologische Aktivität

Mecetronium, specifically in its form as this compound ethylsulfate (MES), is a quaternary ammonium compound widely used for its antimicrobial properties in various healthcare and industrial applications. This article explores its biological activity, focusing on its efficacy against pathogens, mechanisms of action, resistance development, and safety profiles.

This compound ethylsulfate is classified as a cationic surfactant, which allows it to disrupt microbial cell membranes. Its mechanism of action primarily involves:

- Disruption of Cell Membranes : The cationic nature of this compound facilitates its binding to negatively charged bacterial membranes, leading to membrane destabilization and cell lysis.

- Inhibition of Biofilm Formation : Studies have shown that this compound can inhibit biofilm formation in bacteria such as Staphylococcus aureus, which is crucial for its virulence and resistance to antibiotics .

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and enveloped viruses. The Minimum Inhibitory Concentration (MIC) values for this compound vary depending on the organism tested.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 664 |

| Escherichia coli | 500 |

| Candida albicans | 1280 |

| Enveloped viruses (e.g., SARS-CoV-2) | 0.2% w/w |

These values indicate that this compound is particularly effective against gram-positive bacteria and certain fungi, making it a valuable agent in infection control .

Resistance Development

A critical concern with the use of biocides like this compound is the potential for resistance development. Research indicates that repeated exposure to this compound can lead to increased MIC values in pathogens:

- In a study involving S. aureus, a 128-fold increase in MIC was observed after repeated exposure to this compound .

- The development of this compound-resistant strains was associated with cross-resistance to several antibiotics, including penicillin and ciprofloxacin .

This highlights the importance of judicious use of this compound in clinical settings to mitigate the risk of developing resistant strains.

Case Study 1: Efficacy Against MRSA

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound significantly reduced bacterial counts in vitro compared to control groups. The reduction was attributed to both direct bactericidal effects and inhibition of biofilm formation .

Case Study 2: Infection Control in Healthcare Settings

In a clinical trial involving healthcare workers, the application of hand sanitizers containing this compound resulted in a marked decrease in nosocomial infections compared to traditional alcohol-based sanitizers. The study emphasized the dual action of this compound against pathogens and its role in preventing cross-contamination .

Safety Profile

While this compound exhibits potent antimicrobial properties, safety concerns have been raised regarding its cytotoxicity:

Eigenschaften

CAS-Nummer |

10328-33-3 |

|---|---|

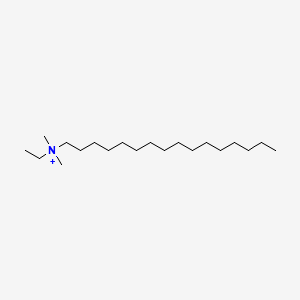

Molekularformel |

C20H44N+ |

Molekulargewicht |

298.6 g/mol |

IUPAC-Name |

ethyl-hexadecyl-dimethylazanium |

InChI |

InChI=1S/C20H44N/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2/h5-20H2,1-4H3/q+1 |

InChI-Schlüssel |

VCAVAURZPNANDQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC |

Key on ui other cas no. |

10328-33-3 |

Synonyme |

ethylhexadecyldimethylammonium mecetronium ethylsulfate mecetronium ethylsulphate mecetronium etilsulfate Sterillium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.